molecular formula C8H8AsBrO2 B14427117 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine CAS No. 82674-22-4

3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine

Cat. No.: B14427117
CAS No.: 82674-22-4
M. Wt: 290.97 g/mol
InChI Key: WOIVZWITYMBCSF-UHFFFAOYSA-N
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Description

3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a complex organic compound characterized by its unique structure, which includes a bromine atom and a benzodioxarsepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves the use of polyphosphoric acid and brominated precursors. One common method includes the addition of 2-bromo-3,4-dihydro-N-hydroxy- (2H) -naphthalimide to heated polyphosphoric acid at 60°C, followed by hydrolysis and purification steps .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various oxidizing and reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can lead to the formation of brominated derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve the modulation of enzymatic activity and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated benzodioxarsepine derivatives and related heterocyclic compounds such as imidazoles and triazoles .

Uniqueness

What sets 3-Bromo-1,5-dihydro-3H-2,4,3-benzodioxarsepine apart from similar compounds is its specific bromine substitution and the unique structure of the benzodioxarsepine ring, which may confer distinct chemical and biological properties.

Properties

CAS No.

82674-22-4

Molecular Formula

C8H8AsBrO2

Molecular Weight

290.97 g/mol

IUPAC Name

3-bromo-1,5-dihydro-2,4,3-benzodioxarsepine

InChI

InChI=1S/C8H8AsBrO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2

InChI Key

WOIVZWITYMBCSF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CO[As](O1)Br

Origin of Product

United States

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